Quinoxaline-2,3,6-triol

Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Quinoxaline-2,3,6-triol (CAS 60729-17-1), systematically named 6-hydroxy-1,4-dihydroquinoxaline-2,3-dione, is a nitrogen-containing fused heterocyclic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol. It belongs to the quinoxaline-2,3-dione class, which is recognized for its broad pharmacological utility spanning antimicrobial, antitumor, and central nervous system applications.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 60729-17-1
Cat. No. B3181200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-2,3,6-triol
CAS60729-17-1
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=O)C(=O)N2
InChIInChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-8(13)7(12)9-5/h1-3,11H,(H,9,12)(H,10,13)
InChIKeyZPBGKVJFEYQZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline-2,3,6-triol (CAS 60729-17-1): A Multi-Target Lipoxygenase-Inhibiting Quinoxalinedione for Anti-Inflammatory and Antioxidant Research Procurement


Quinoxaline-2,3,6-triol (CAS 60729-17-1), systematically named 6-hydroxy-1,4-dihydroquinoxaline-2,3-dione, is a nitrogen-containing fused heterocyclic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol [1]. It belongs to the quinoxaline-2,3-dione class, which is recognized for its broad pharmacological utility spanning antimicrobial, antitumor, and central nervous system applications [2]. This specific derivative carries an additional hydroxyl substituent at position 6 of the quinoxaline scaffold, distinguishing it from the parent quinoxaline-2,3(1H,4H)-dione and enabling a distinct multi-enzyme inhibition profile that includes potent lipoxygenase blockade alongside ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3].

Why Quinoxaline-2,3,6-triol Cannot Be Replaced by Generic Quinoxaline-2,3-diones or Alternative LOX Inhibitors


Quinoxaline-2,3,6-triol occupies a unique position at the intersection of lipoxygenase inhibition and antioxidant activity within the quinoxalinedione chemical space. The unsubstituted parent compound, quinoxaline-2,3(1H,4H)-dione (CAS 15804-19-0), functions primarily as an aldehyde oxidase and DAAO inhibitor with IC₅₀ values in the low micromolar range [1], while 6,7-disubstituted analogs such as DNQX (6,7-dinitroquinoxaline-2,3-dione) are optimized for ionotropic glutamate receptor antagonism with IC₅₀ values of 0.15–4.8 µM at AMPA/kainate receptors . Neither the unsubstituted core nor the dinitro-substituted analogs replicate the 5-lipoxygenase translocation inhibitory activity demonstrated by the 6-hydroxy derivative in rat RBL-2H3 cells and rat whole blood [2]. Substituting a generic quinoxaline-2,3-dione or a structurally distinct 5-LOX inhibitor such as zileuton therefore forfeits the specific enzyme inhibition spectrum and the intrinsic radical-scavenging antioxidant functionality that the 6-hydroxy group confers [3].

Quantitative Differentiation Evidence for Quinoxaline-2,3,6-triol Versus Structural Analogs and In-Class Alternatives


5-Lipoxygenase Translocation Inhibition: Target Engagement Versus Quinoxaline-2,3(1H,4H)-dione

Quinoxaline-2,3,6-triol has been experimentally demonstrated to inhibit 5-lipoxygenase translocation in rat RBL-2H3 cells, an assay that measures functional interference with arachidonic acid metabolism at the cellular level [1]. This activity is absent in the parent quinoxaline-2,3(1H,4H)-dione (CAS 15804-19-0), whose primary known enzymatic targets are aldehyde oxidase and D-amino acid oxidase (DAAO) with in vitro IC₅₀ values of 33.1 µM and 0.6–15 µM, respectively [2]. The introduction of the 6-hydroxy group thus redirects target engagement from oxidative deamination pathways to the 5-lipoxygenase translocation machinery, a mechanistic distinction critical for research programs focused on leukotriene-driven inflammatory processes.

Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Ancillary Enzyme Inhibition Profile: Carboxylesterase and Formyltetrahydrofolate Synthetase

According to the NLM Controlled Vocabulary, Quinoxaline-2,3,6-triol inhibits formyltetrahydrofolate synthetase and carboxylesterase in addition to its primary lipoxygenase-inhibitory activity, while inhibiting cyclooxygenase only to a lesser extent [1]. This multi-target profile contrasts with the comparator quinoxaline-2,3(1H,4H)-dione, which is characterized primarily as a potent, selective aldehyde oxidase inhibitor and Gram-positive antimicrobial agent acting via Ca²⁺ overload and protein synthesis inhibition . The ancillary folate-pathway enzyme inhibition may be mechanistically linked to the tetrahydroquinoxaline analog's structural similarity to tetrahydrofolate cofactors, as explored in model studies of tetrahydrofolic acid [2].

Multi-target pharmacology Enzyme inhibition Folate metabolism

Antioxidant Function in Lipid Systems Versus Receptor-Antagonist Quinoxalinediones

The NLM record explicitly states that Quinoxaline-2,3,6-triol "serves as an antioxidant in fats and oils" [1]. This functional property is absent from comparator quinoxaline-2,3-diones optimized for receptor antagonism, such as DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX, which are selective competitive AMPA/kainate receptor antagonists with IC₅₀ values of 0.15–4.8 µM but possess nitro groups that preclude radical-scavenging activity . The 6-hydroxy substituent provides a hydrogen-donating capacity critical for chain-breaking antioxidant action in lipid autoxidation systems. This property is corroborated by broader literature on quinoxaline derivatives demonstrating that hydroxyl substitution correlates with enhanced in vitro lipid peroxidation inhibitory activity [2].

Antioxidant Lipid peroxidation Radical scavenging

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity Versus 6-Chloro and 6-Nitro Analogs

Quinoxaline-2,3,6-triol possesses a computed hydrogen-bond donor count of 3 (three hydroxyl groups) and a topological polar surface area of 78.4 Ų, with zero rotatable bonds [1]. In contrast, 6-chloro-7-nitro-quinoxaline-2,3-diol has a reduced HBD count (2) and an electron-deficient aromatic system due to the nitro and chloro substituents, while quinoxaline-2,3(1H,4H)-dione has only 2 HBD and a lower TPSA. The enhanced HBD capacity of the target compound predicts superior aqueous solubility and distinct intermolecular interaction patterns in biological matrices, which are relevant for procurement decisions where solubility-limited assay performance is a concern [2].

Physicochemical properties Solubility Drug-likeness

Recommended Procurement and Research Application Scenarios for Quinoxaline-2,3,6-triol


Leukotriene-Pathway and 5-Lipoxygenase Inhibitor Screening Programs

For research groups investigating leukotriene biosynthesis inhibition or 5-lipoxygenase translocation blockade, Quinoxaline-2,3,6-triol provides a mechanistically characterized quinoxalinedione scaffold with documented 5-LOX translocation inhibitory activity in rat RBL-2H3 cells [1]. Unlike the unsubstituted quinoxaline-2,3(1H,4H)-dione, which targets aldehyde oxidase and DAAO, this compound engages the arachidonic acid metabolism pathway, making it suitable as a starting point for medicinal chemistry optimization or as a tool compound for target validation studies.

Dual-Action Antioxidant and Anti-Inflammatory Formulation Research

Industrial laboratories developing lipid-based formulations or investigating oxidative stability in polyunsaturated fatty acid-rich systems can leverage the compound's documented antioxidant function in fats and oils together with its lipoxygenase inhibitory activity [2]. This dual functionality is absent in nitro-substituted quinoxalinediones (DNQX, NBQX) that are optimized solely for glutamate receptor antagonism. The 6-hydroxy group is the critical structural determinant enabling hydrogen-atom transfer to lipid peroxyl radicals while simultaneously blocking enzymatic lipid peroxidation via 5-LOX inhibition.

Polypharmacology Studies Targeting Folate Metabolism and Esterase Enzymes

The NLM-recorded ancillary inhibition of formyltetrahydrofolate synthetase and carboxylesterase [3] positions Quinoxaline-2,3,6-triol as a candidate for multi-target profiling studies in folate-dependent pathways or ester prodrug metabolism. Academic groups investigating the intersection of one-carbon metabolism and inflammation may find this compound uniquely suited relative to selective 5-LOX inhibitors (e.g., zileuton) that lack this ancillary enzyme engagement profile.

Quinoxaline Structure-Activity Relationship (SAR) Library Construction

Medicinal chemistry teams building focused quinoxaline-2,3-dione libraries for broad biological screening should include Quinoxaline-2,3,6-triol as the key 6-hydroxy-substituted member. Its distinct physicochemical signature (HBD=3, TPSA=78.4 Ų, zero rotatable bonds) [4] and unique combination of 5-LOX translocation inhibition, antioxidant activity, and ancillary enzyme modulation provide a benchmark for comparing 6-position substitution effects against 6-halo, 6-nitro, or 6-unsubstituted congeners.

Quote Request

Request a Quote for Quinoxaline-2,3,6-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.